L-A-PHOSPHATIDYLINOSITOL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lysophosphatidylinositol (LPI, lysoPI), or L-α-lysophosphatidylinositol, is an endogenous lysophospholipid and endocannabinoid neurotransmitter . LPI, along with its 2-arachidonoyl- derivative, 2-arachidonoyl lysophosphatidylinositol (2-ALPI), have been proposed as the endogenous ligands of GPR55 . It is a phospholipid membrane component and a precursor of inositol phosphates .

Synthesis Analysis

Phosphoinositides, the seven phosphorylated derivatives of phosphatidylinositol, have emerged as regulators of key sub-cellular processes such as membrane transport, cytoskeletal function, and plasma membrane signaling in eukaryotic cells . The synthetic strategy developed involves a key enzymatic desymmetrisation step using Lipozyme TL-IM® . Phosphatidylinositol-4,5-bisphosphate (PtdIns-4,5-P2), a key molecule in the phosphoinositide signaling pathway, was thought to be synthesized exclusively by phosphorylation of PtdIns-4-P at the D-5 position of the inositol ring .Molecular Structure Analysis

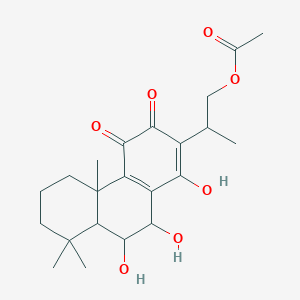

L-α-PHOSPHATIDYLINOSITOL has a molecular formula of C45H87O13P, an average mass of 867.138 Da, and a monoisotopic mass of 866.588440 Da . Phosphatidylinositol and its various metabolites and relevant enzymes can be located and operate within different membrane regions in cells .Chemical Reactions Analysis

Phosphoinositides are low abundance cellular membrane lipids generated by phosphorylation on the inositol headgroup of phosphatidylinositol . The activity of a phosphoinositide phospholipase C results in the hydrolysis of phosphoinositides leading to the generation of the products, soluble inositol 1,4,5 triphosphate (IP3) and diacyl glycerol (DAG) that act as second messengers .Physical and Chemical Properties Analysis

Phosphatidylinositol is a phosphoglyceride, containing inositol as a cyclohexanol head group . The product is soluble (10 mg/ml) in chloroform:methanol:water:1N HCl (20:10:1:1, v/v/v/v). It is also soluble in water (5 mg/ml), yielding a slightly hazy, faint yellow solution, indicating that 5 mg/ml is near the upper limits of solubility in water .Applications De Recherche Scientifique

1. Role in Autophagy and Proteolysis

L-A-Phosphatidylinositol, through its derivatives and interactions with enzymes, plays a critical role in autophagy, a cellular degradation process. Inhibitors of phosphatidylinositol 3-kinase, like wortmannin and LY294002, have been shown to strongly inhibit proteolysis in rat hepatocytes, indicating the importance of phosphatidylinositol 3-kinase in autophagy and proteolysis (Blommaart et al., 1997).

2. Phosphorylation and Cellular Regulation

Phosphatidylinositol, including this compound, undergoes phosphorylation to form various phosphoinositides, crucial for regulating cellular processes like proliferation, survival, cytoskeletal organization, and vesicle trafficking. This is governed by phosphoinositide kinases, highlighting the compound's significant role in cellular regulation (Fruman et al., 1998).

3. Involvement in Fatty Acid Incorporation

This compound is also involved in incorporating polyunsaturated fatty acids into itself. This process is crucial in Caenorhabditis elegans, where a specific gene, mboa-7, is necessary for the incorporation of these fatty acids into phosphatidylinositol (Lee et al., 2007).

4. Role in Cancer and Therapeutic Targeting

Mutations and alterations in enzymes associated with phosphatidylinositol, such as PI3K, are linked to the development and progression of various cancers. This makes phosphatidylinositol and its related pathways potential targets for cancer therapeutics (Samuels et al., 2004).

5. Phosphoinositide Conversion in Cellular Functions

This compound, through its conversion into different phosphoinositides, plays a significant role in various cellular functions, including membrane trafficking. This conversion is crucial for the endosomal-lysosomal pathway and has implications in diseases like myopathies and neuropathies (Robinson & Dixon, 2006).

Mécanisme D'action

The PI3K pathway is deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells . Phosphatidylinositol-specific phospholipase C (PI-PLC) catalyzes the cleavage of the P-O bond in phosphatidylinositol and its several phosphorylated congeners via intramolecular nucleophilic attack of the 2-hydroxyl group of inositol on the phosphorus atom to produce .

Safety and Hazards

Orientations Futures

Phosphoinositides, the seven phosphorylated derivatives of phosphatidylinositol, have emerged as key regulators of multiple sub-cellular processes such as membrane transport, cytoskeletal function, and signaling in eukaryotic cells . The study of inositol compounds continues to uncover new insights into cellular processes . These findings not only provide valuable insights for future research on the involvement of phosphoinositides in kidney pathophysiology, but also propose the use of the identified optimal matrices, particularly DAN and DHA, as the preferred choices for enhanced detection and mapping of these lipid species in future studies .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of L-A-PHOSPHATIDYLINOSITOL can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the coupling of myo-inositol with a phosphatidic acid derivative, followed by deprotection of the inositol hydroxyl groups to yield the final product.", "Starting Materials": [ "Myo-inositol", "Phosphatidic acid derivative", "Protecting groups (e.g. TBDMS, TBDPS, TBDMSi, TBDPSi)" ], "Reaction": [ "Protection of inositol hydroxyl groups using TBDMS or TBDPS", "Coupling of myo-inositol with phosphatidic acid derivative using DCC or EDC as coupling reagents", "Deprotection of TBDMS or TBDPS groups using TBAF or HF to yield L-A-PHOSPHATIDYLINOSITOL" ] } | |

Numéro CAS |

119943-95-2 |

Formule moléculaire |

C17H25NO5 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

![4-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B1180786.png)